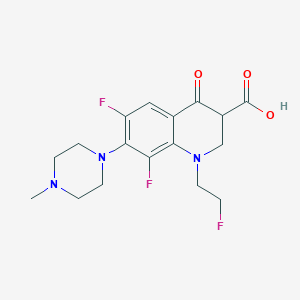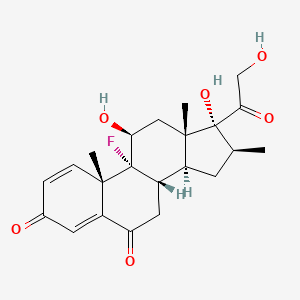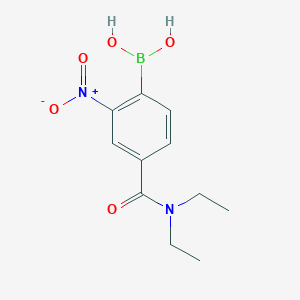
4-(Diethylcarbamoyl)-2-nitrophenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diethylcarbamoyl)-2-nitrophenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by the presence of a diethylcarbamoyl group and a nitro group attached to a phenyl ring, which is further bonded to a boronic acid moiety. The unique structure of this compound makes it a valuable reagent in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 4-(Diethylcarbamoyl)-2-nitrophenylboronic acid typically involves multiple steps. One common method starts with the nitration of a suitable phenyl precursor to introduce the nitro group. This is followed by the introduction of the diethylcarbamoyl group through a carbamoylation reaction. Finally, the boronic acid moiety is introduced via a borylation reaction. The reaction conditions often involve the use of catalysts, such as palladium, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
4-(Diethylcarbamoyl)-2-nitrophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Amidation: The diethylcarbamoyl group can undergo amidation reactions with amines, forming amide bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and DMF. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Diethylcarbamoyl)-2-nitrophenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.
Medicine: Boronic acids are known for their ability to inhibit proteases, making them valuable in the design of enzyme inhibitors.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(Diethylcarbamoyl)-2-nitrophenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the inhibition of enzymes that contain serine or threonine residues in their active sites. The boronic acid moiety interacts with these residues, forming a stable complex that inhibits the enzyme’s activity. This mechanism is exploited in the design of enzyme inhibitors for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
4-(Diethylcarbamoyl)-2-nitrophenylboronic acid can be compared with other boronic acids, such as:
Phenylboronic acid: Lacks the diethylcarbamoyl and nitro groups, making it less versatile in certain reactions.
4-(Diethylcarbamoyl)-2-fluorophenylboronic acid: Similar structure but with a fluorine atom instead of a nitro group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
Eigenschaften
Molekularformel |
C11H15BN2O5 |
|---|---|
Molekulargewicht |
266.06 g/mol |
IUPAC-Name |
[4-(diethylcarbamoyl)-2-nitrophenyl]boronic acid |
InChI |
InChI=1S/C11H15BN2O5/c1-3-13(4-2)11(15)8-5-6-9(12(16)17)10(7-8)14(18)19/h5-7,16-17H,3-4H2,1-2H3 |
InChI-Schlüssel |
NWWDLTYKMCXSSI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)C(=O)N(CC)CC)[N+](=O)[O-])(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


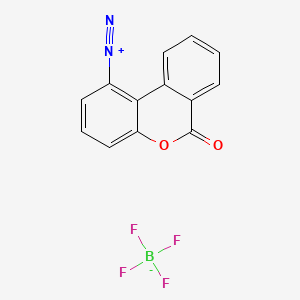
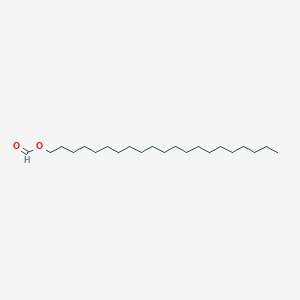
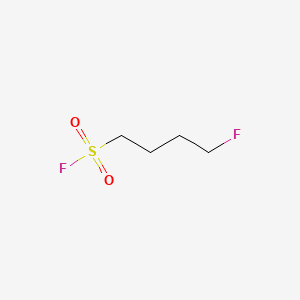
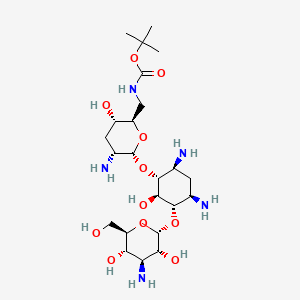
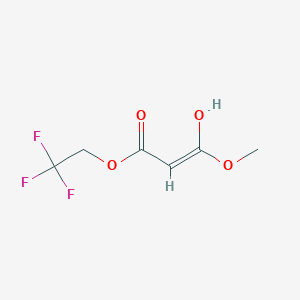
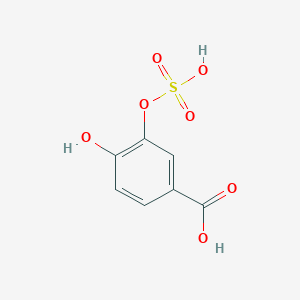
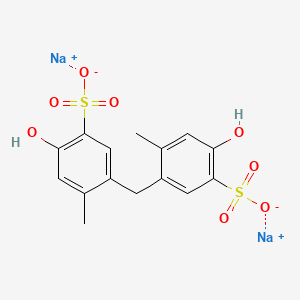
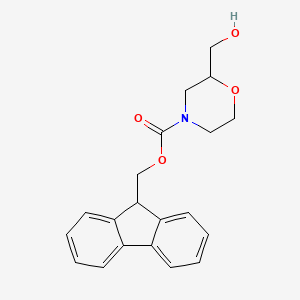
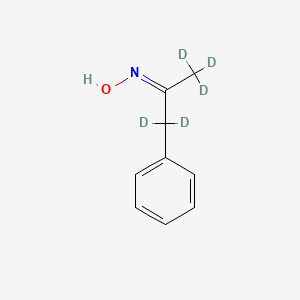
![1-[(2R)-3-fluoro-2-methylpropyl]piperazine](/img/structure/B15288779.png)
![1-Oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B15288785.png)
